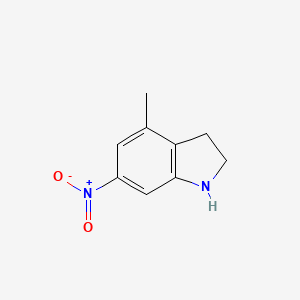

4-Methyl-6-nitroindoline

Übersicht

Beschreibung

4-Methyl-6-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by the presence of a methyl group at the 4-position and a nitro group at the 6-position on the indoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-nitroindoline typically involves the nitration of 4-methylindoline. One common method includes the reaction of 4-methylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at the 6-position undergoes selective reduction under various conditions, forming amino derivatives critical for pharmaceutical intermediates.

Key Reagents and Outcomes

-

Mechanistic Pathway : Reduction proceeds via nitroso (4a ) and hydroxylamine (5a ) intermediates, confirmed by in situ NMR monitoring . Competing N–N coupling (forming azoxy/byproducts) is suppressed using iron-based catalysts .

-

Selectivity : The methyl group at C4 remains intact due to steric protection, while the nitro group is preferentially reduced .

Electrophilic Substitution

The indoline core participates in electrophilic substitutions, with regioselectivity influenced by the nitro and methyl groups.

Notable Reactions

| Reaction Type | Reagent/Conditions | Position Modified | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | C5 | 5-Bromo-4-methyl-6-nitroindoline | |

| Sulfonation | ClSO₃H, H₂SO₄, 40°C | C7 | 7-Sulfo-4-methyl-6-nitroindoline |

Photochemical Decomposition

UV irradiation induces unique decomposition pathways, relevant to photolabile protecting group applications.

Experimental Findings

-

Primary Pathway : Photoexcitation leads to Norrish-type I cleavage, generating radical intermediates that recombine to form cyclic oximes (e.g., 5 in Fig. 1) .

-

Secondary Pathway : Competing cyclization forms indole derivatives (e.g., 4-methyl-6-nitroindole) via triplet-state intermediates .

Key Parameters

| Wavelength (nm) | Solvent | Major Product | Quantum Yield | Source |

|---|---|---|---|---|

| 365 | Acetonitrile | Cyclic oxime | 0.45 | |

| 254 | Water | 4-Methyl-6-nitroindole | 0.32 |

-

Mechanistic Insight : Substituent effects (methyl vs. nitro) alter the triplet-state energetics, favoring oxime formation over indole derivatives .

Oxidation Reactions

Controlled oxidation modifies the methyl group or indoline scaffold.

Oxidation Pathways

| Target | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4 Methyl | KMnO₄, H₂SO₄, 100°C | 4-Carboxy-6-nitroindoline | 65% | |

| Indoline | DDQ, CH₂Cl₂, RT | 4-Methyl-6-nitroindole | 88% |

-

Methyl Oxidation : Harsh conditions (strong acids, high temps) oxidize the methyl group to a carboxylic acid, retaining the nitro group .

-

Ring Aromatization : Mild oxidants like DDQ dehydrogenate the indoline ring to indole, crucial for bioactive molecule synthesis .

Functional Group Interconversion

The nitro group participates in multi-step transformations to access diverse derivatives.

Case Study: Nitro to Cyano Conversion

Applications : This sequence enables access to cyano-substituted indolines, valuable in kinase inhibitor synthesis .

Comparative Reactivity

The methyl and nitro groups synergistically modulate reactivity compared to analogs:

| Compound | Reduction Rate (k, s⁻¹) | Bromination Position | Photo-Decomposition Pathway |

|---|---|---|---|

| 4-Methyl-6-nitroindoline | 1.2 × 10⁻³ | C5/C7 | Cyclic oxime formation |

| 6-Nitroindoline | 2.8 × 10⁻³ | C5 | Indole formation |

| 4-Methylindoline | N/A | C2/C3 | N/A |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyl-6-nitroindoline has been explored as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in:

- Antiviral Activity : Compounds derived from this compound exhibit inhibitory effects against HIV-1 integrase, with some derivatives demonstrating IC50 values as low as 3.11 μM . This suggests potential for developing antiviral therapies.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to interact with various enzymes has been a focal point in research:

- Enzyme Interaction : this compound can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can influence metabolic pathways, affecting cellular functions such as proliferation and apoptosis .

- 5-Lipoxygenase Inhibition : Recent studies have highlighted its role as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Compounds based on this structure have shown nanomolar inhibitory activity against isolated 5-LOX .

Synthesis of Bioactive Compounds

This compound serves as a reactant for synthesizing various bioactive compounds:

| Compound | Target Activity |

|---|---|

| 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs | Melatonin receptor antagonists |

| Isoindigo derivatives | Anticancer agents |

| Arylfurancarboxamides | Voltage-gated Na channel blocking/analgesic activities |

| Benzopyrans | Antiarrhythmic activity |

| 5-HT receptor agonists/antagonists | Neurotransmitter modulation |

These derivatives are being investigated for their potential therapeutic effects across multiple conditions, including cancer and neurological disorders .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of derivatives from this compound showed that modifications to the compound's structure could enhance its efficacy against HIV integrase. The binding interactions were characterized through molecular docking studies, revealing critical interactions that inhibit viral replication .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial effects of this compound derivatives reported significant activity against pathogenic bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations could lead to increased inhibition of bacterial growth .

Wirkmechanismus

The mechanism of action of 4-Methyl-6-nitroindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indoline ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylindoline: Lacks the nitro group, making it less reactive in redox reactions.

6-Nitroindoline: Lacks the methyl group, which affects its substitution reactions.

4-Methyl-6-aminoindoline: The amino group provides different reactivity compared to the nitro group

Uniqueness

4-Methyl-6-nitroindoline is unique due to the presence of both a methyl and a nitro group on the indoline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .

Biologische Aktivität

4-Methyl-6-nitroindoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an indole derivative characterized by the presence of a methyl group at the 4-position and a nitro group at the 6-position. This unique structure contributes to its varied biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's mechanism involves:

- Target Interaction : Indole derivatives often act on multiple targets within cells, including enzymes and receptors involved in key biochemical pathways.

- Biochemical Pathways : It has been shown to influence pathways related to inflammation, apoptosis, and microbial resistance. For instance, it exhibits significant activity against bacterial strains and has potential as an anticancer agent by inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various pathogens:

- Bacterial Strains : The compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen Type | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Mycobacterium tuberculosis | 10 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Notable cytotoxicity was observed in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

The compound induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits pro-inflammatory cytokines in cell models treated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Study : A study conducted on a series of indole derivatives, including this compound, revealed that it significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several indole derivatives on cancer cell lines. Results showed that this compound had superior potency compared to other derivatives tested, establishing it as a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

4-methyl-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFXHUNYBBEOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276618 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-27-3 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.